molecular formula C27H26N2O7S2 B11029072 (1Z)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate

(1Z)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11029072
M. Wt: 554.6 g/mol
InChI Key: YPTKJHYSUWUGRH-QOCHGBHMSA-N
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Description

The compound (1Z)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a pyrroloquinoline core with a thiazolidinone moiety and a trimethoxybenzoate ester group, which may contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrroloquinoline core, followed by the introduction of the thiazolidinone moiety and the final esterification with 3,4,5-trimethoxybenzoic acid. Key steps may include:

    Formation of the Pyrroloquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiazolidinone Moiety: This step often involves the reaction of the pyrroloquinoline intermediate with a thiazolidinone derivative under specific conditions.

    Esterification: The final step involves the esterification of the intermediate with 3,4,5-trimethoxybenzoic acid using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the specific substitution but may involve reagents like halogens, nitrating agents, or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety may yield sulfoxides or sulfones, while reduction of the carbonyl groups could produce corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory activities.

Medicine

In medicine, the compound might serve as a lead compound for drug development. Its ability to interact with biological targets could be explored for therapeutic applications.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes, disrupting their function. In anticancer applications, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its combination of a pyrroloquinoline core with a thiazolidinone moiety and a trimethoxybenzoate ester group. This structural combination is not commonly found in other compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C27H26N2O7S2

Molecular Weight

554.6 g/mol

IUPAC Name

[(3Z)-9,11,11-trimethyl-2-oxo-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C27H26N2O7S2/c1-12-11-27(2,3)29-20-15(12)9-14(10-16(20)19(24(29)31)22-23(30)28-26(37)38-22)36-25(32)13-7-17(33-4)21(35-6)18(8-13)34-5/h7-10,12H,11H2,1-6H3,(H,28,30,37)/b22-19-

InChI Key

YPTKJHYSUWUGRH-QOCHGBHMSA-N

Isomeric SMILES

CC1CC(N2C3=C1C=C(C=C3/C(=C/4\C(=O)NC(=S)S4)/C2=O)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC)(C)C

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=C4C(=O)NC(=S)S4)C2=O)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC)(C)C

Origin of Product

United States

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